

Crystal Structure Analysis of 5-Phenylquinolin-8-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Phenylquinolin-8-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of **5-Phenylquinolin-8-ol**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. While a complete, publicly available crystal structure of **5-Phenylquinolin-8-ol** could not be located in major crystallographic databases at the time of this publication, this guide furnishes a detailed, established protocol for its synthesis and crystallization. Furthermore, representative crystallographic data from the closely related compound, 5-acetyl-8-hydroxyquinoline, is presented to illustrate the expected structural parameters. This document also includes detailed experimental workflows and logical diagrams to aid researchers in the synthesis and structural characterization of this class of compounds.

Introduction

8-Hydroxyquinoline and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anti-neurodegenerative properties. The introduction of a phenyl group at the 5-position of the quinoline ring can significantly influence its physicochemical and biological properties. Understanding the three-dimensional arrangement of atoms in **5-Phenylquinolin-8-ol** through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.

Despite extensive searches of crystallographic databases, a definitive crystal structure for **5-Phenylquinolin-8-ol** has not been publicly deposited. This guide, therefore, aims to provide researchers with the necessary tools to synthesize, crystallize, and characterize this compound.

Experimental Protocols

Synthesis of 5-Phenylquinolin-8-ol

The synthesis of **5-Phenylquinolin-8-ol** is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This widely used method involves the palladium-catalyzed coupling of an organoboron compound with a halide. A common route involves the protection of the hydroxyl group of 5-bromo-8-hydroxyquinoline, followed by the Suzuki coupling with phenylboronic acid and subsequent deprotection.

Step 1: Protection of 5-bromo-8-hydroxyquinoline

The hydroxyl group of 5-bromo-8-hydroxyquinoline is typically protected as a benzyl ether to prevent interference with the subsequent coupling reaction.

- Materials: 5-bromo-8-hydroxyquinoline, benzyl bromide, potassium carbonate (K_2CO_3), acetone.
- Procedure:
 - To a solution of 5-bromo-8-hydroxyquinoline (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
 - Stir the mixture at room temperature for 30 minutes.
 - Add benzyl bromide (1.2 eq) dropwise to the suspension.
 - Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

- Concentrate the filtrate under reduced pressure to obtain the crude 8-(benzyloxy)-5-bromoquinoline.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Suzuki-Miyaura Coupling

The protected 8-(benzyloxy)-5-bromoquinoline is then coupled with phenylboronic acid.

- Materials: 8-(benzyloxy)-5-bromoquinoline, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, water.
- Procedure:
 - In a round-bottom flask, dissolve 8-(benzyloxy)-5-bromoquinoline (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
 - Add a 2M aqueous solution of sodium carbonate (2.0 eq).
 - Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
 - Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
 - Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
 - Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the organic layer under reduced pressure to yield crude 8-(benzyloxy)-5-phenylquinoline.
 - Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

Step 3: Deprotection of the Hydroxyl Group

The final step is the removal of the benzyl protecting group to yield **5-Phenylquinolin-8-ol**.

- Materials: 8-(benzyloxy)-5-phenylquinoline, palladium on carbon (10% Pd/C), ethanol, cyclohexene.
- Procedure:
 - Dissolve 8-(benzyloxy)-5-phenylquinoline (1.0 eq) in ethanol.
 - Add palladium on carbon (10 wt%).
 - Add cyclohexene (10 eq) as a hydrogen donor.
 - Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
 - After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
 - Wash the Celite pad with ethanol.
 - Concentrate the filtrate under reduced pressure to obtain the crude **5-Phenylquinolin-8-ol**.
 - The product can be further purified by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be grown from the purified **5-Phenylquinolin-8-ol**.

- Procedure:
 - Dissolve the purified **5-Phenylquinolin-8-ol** in a minimum amount of a suitable hot solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.
 - Allow the solution to cool slowly to room temperature.
 - If crystals do not form, the solution can be stored at a lower temperature (e.g., 4 °C) for several days.

- Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can also yield single crystals.
- Once formed, the crystals can be isolated by filtration and washed with a small amount of cold solvent.

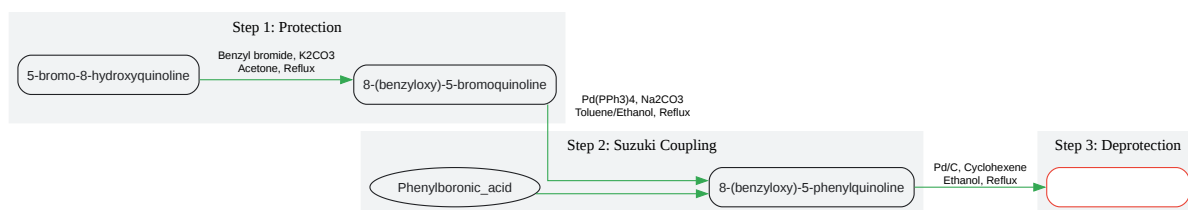
Data Presentation

As no experimental crystal structure for **5-Phenylquinolin-8-ol** is currently available, the following table presents the crystallographic data for the closely related compound, 5-acetyl-8-hydroxyquinoline, for illustrative purposes.^[1] This data provides a reference for the expected crystal system, space group, and unit cell dimensions for similar 8-hydroxyquinoline derivatives.

Parameter	5-acetyl-8-hydroxyquinoline
Empirical Formula	C ₁₁ H ₉ NO ₂
Formula Weight	187.19
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.439(13)
b (Å)	10.033(16)
c (Å)	13.767(2)
α (°)	90
β (°)	93.306(7)
γ (°)	90
Volume (Å ³)	1025.1(3)
Z	4
Calculated Density (g/cm ³)	1.214
Absorption Coefficient (mm ⁻¹)	0.086
F(000)	392
Crystal Size (mm ³)	0.24 x 0.24 x 0.24
Theta range for data collection (°)	2.23 to 28.33
Reflections collected	7617
Independent reflections	2496 [R(int) = 0.0243]
Goodness-of-fit on F ²	1.043
Final R indices [I>2σ(I)]	R1 = 0.0456, wR2 = 0.1257
R indices (all data)	R1 = 0.0543, wR2 = 0.1328

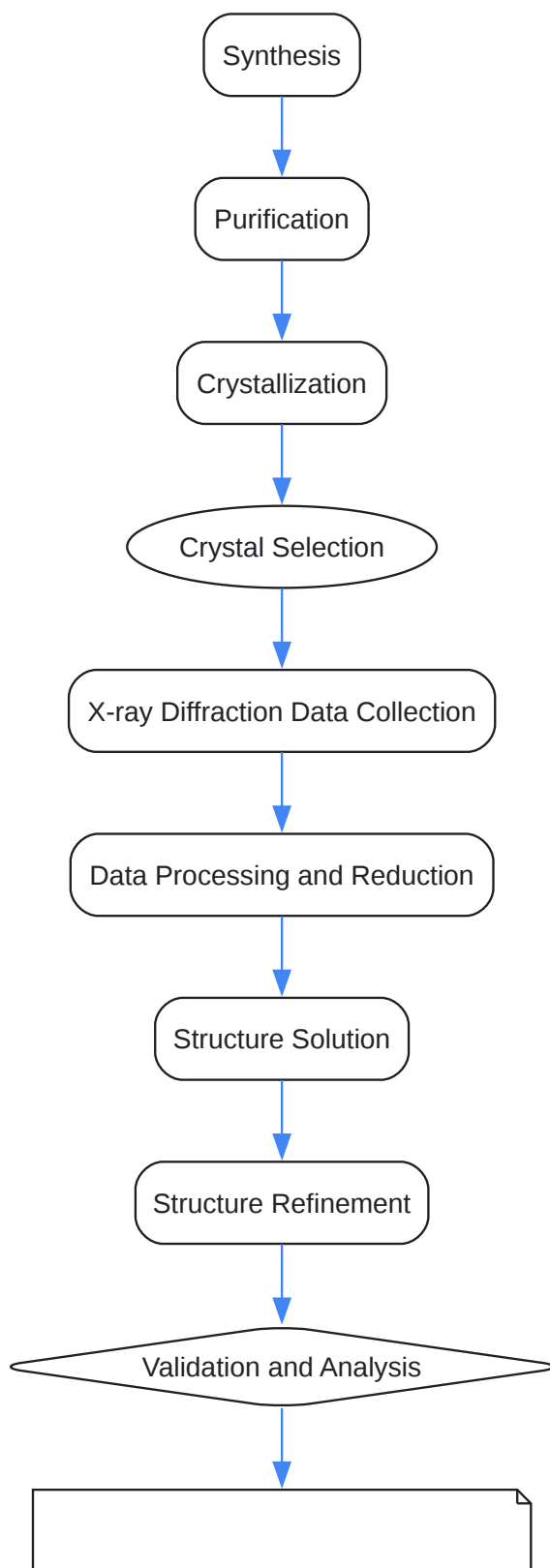
Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for crystal structure analysis.



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Synthetic pathway for **5-Phenylquinolin-8-ol**.



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General workflow for crystal structure analysis.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural analysis of **5-Phenylquinolin-8-ol**. While the definitive crystal structure remains to be determined and published, the provided experimental protocols for synthesis and crystallization offer a clear pathway for researchers to obtain this valuable data. The representative crystallographic information from a closely related analog serves as a useful benchmark for future studies. The successful elucidation of the crystal structure of **5-Phenylquinolin-8-ol** will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its application in drug discovery and materials science.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure Analysis of 5-Phenylquinolin-8-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15067740#5-phenylquinolin-8-ol-crystal-structure-analysis\]](https://www.benchchem.com/product/b15067740#5-phenylquinolin-8-ol-crystal-structure-analysis)

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